2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid
Description
1.1 Structure and Synthesis of 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic Acid The compound this compound features a bicyclic hexahydro-2H-cyclopenta[d]isoxazole core fused with a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid moiety at position 3. This structure combines rigidity from the bicyclic system with the steric bulk of the Boc group, which is commonly employed as a protective group in organic synthesis. The synthesis of this compound, as described in a European patent application, involves starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, followed by cyclization steps to form the isoxazole ring .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,2]oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)17-11(16)13-9(10(14)15)7-5-4-6-8(7)18-13/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVUNJHPYMNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CCCC2O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be achieved using lithium aluminum hydride.
- Substitution : Nucleophilic substitution occurs at the tert-butoxycarbonyl group using sodium methoxide or potassium tert-butoxide.
Chemistry
In synthetic chemistry, 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid serves as a valuable building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desired properties.
Biology
The compound is being investigated for its potential biological activities, particularly:
- Enzyme Inhibition : It may exhibit properties that inhibit specific enzymes, making it a candidate for further biological studies.
- Receptor Binding : The interaction with biological receptors is an area of ongoing research, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored as a precursor for drug development. Its ability to undergo various chemical transformations makes it suitable for synthesizing pharmaceutical compounds that target specific diseases.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications.
Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]oxazole-3-carboxylic acid | Lacks isoxazole ring | Similar but distinct due to structural differences |
| 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]thiazole-3-carboxylic acid | Contains thiazole ring | Different biological activity due to thiazole presence |
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for various applications:
- Novel Drug Development : Research has highlighted the synthesis of derivatives that show promise as RBP4 antagonists, demonstrating significant reductions in serum RBP4 levels in preclinical models .
- Material Science : Investigations into its use in creating sp³-rich heterocyclic frameworks have shown potential for developing new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The hexahydro-cyclopenta[d]isoxazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The target compound shares functional and structural similarities with other Boc-protected carboxylic acid derivatives. Key analogues include:
Key Observations :
- Boc Group : Present in all compounds, providing steric protection and influencing solubility.
- Core Structure: The target compound’s bicyclic isoxazole system contrasts with the monocyclic cyclopentane in the third analogue and the aromatic iodophenyl group in the second.
Physicochemical Properties
- Stability: The Boc group’s stability under acidic conditions is critical; its placement on the isoxazole (vs. an amino group) may alter hydrolysis kinetics.
- Crystallography : Bulkier substituents like Boc groups influence crystal packing, as observed in crystallographic studies using SHELX software .
2.4 Biological Activity While direct data on the target compound’s bioactivity is unavailable, structurally related Boc-protected compounds (e.g., CW1–CW20 in ) exhibit anticancer properties. The iodophenyl derivative’s iodine atom may enhance binding to hydrophobic enzyme pockets, whereas the isoxazole ring could modulate target selectivity via hydrogen bonding .
Biological Activity
2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid (Boc-HCPDI) is a bicyclic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and an isoxazole ring fused with a cyclopentane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of Boc-HCPDI is C₁₂H₁₉NO₅, with a molecular weight of approximately 257.28 g/mol. The complex structure allows for various chemical modifications, which could enhance its biological activity. The presence of both carboxylic acid and isoxazole functionalities positions it as a versatile candidate for further research and application.
The biological activity of Boc-HCPDI is primarily attributed to its interaction with specific molecular targets. The Boc group serves as a protecting agent, facilitating selective reactions at other sites on the molecule. The isoxazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors crucial for various physiological processes.
Antibacterial Activity
Recent studies have indicated that compounds structurally related to Boc-HCPDI exhibit significant antibacterial properties. For instance, derivatives of thiazolidine-4-carboxylic acid have shown potent activity against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives of Boc-HCPDI may possess comparable antibacterial effects .
| Compound Name | Activity | IC50 Value |
|---|---|---|
| 3-tert-butoxycarbonyl-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Antibacterial against Pseudomonas aeruginosa | 0.195 µg/mL |
Anticancer Activity
The anticancer potential of Boc-HCPDI has not been extensively studied; however, related isoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, indole-isoxazole hybrids have shown promising results in inhibiting cell proliferation in liver cancer cells (Huh7), with IC50 values ranging from 0.7 to 21.5 µM . This suggests that Boc-HCPDI may also exhibit anticancer properties worth exploring.
Case Studies and Research Findings
- Antibacterial Screening : In a study involving the synthesis of thiazolidine derivatives, compounds were evaluated for their antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus. The results indicated that modifications to the structural framework could enhance antibacterial efficacy .
- Cytotoxicity Assessment : Research on indole-isoxazole derivatives demonstrated selective cytotoxicity towards cancer cells over normal cells, indicating that structural modifications can lead to improved therapeutic profiles . Similar investigations into Boc-HCPDI could yield insights into its potential as an anticancer agent.
- Enzyme Inhibition Studies : Preliminary interaction studies suggest that Boc-HCPDI may inhibit specific enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance are recommended for quantitative assessment of binding affinities.
Q & A
Q. Table 1: Common Coupling Reagents for Boc-Protected Intermediates
| Reagent | Solvent | Base | Typical Yield Range | Reference |
|---|---|---|---|---|
| HBTU | DMF | DIEA | 75–90% | |
| DCC | THF | None | 60–80% |
Basic: Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Key parameters include the Flack x (preferred over Rogers’ η for near-centrosymmetric structures) and R-factors .
- NMR Spectroscopy : Assign stereochemistry via - NOESY (to detect spatial proximity of protons) and -NMR (to confirm Boc group integrity).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
Advanced: How can researchers address discrepancies in X-ray diffraction data refinement for bicyclic isoxazole derivatives?
Answer:
Common challenges include:
- Twinned Data : Use SHELXL’s twin refinement mode with a BASF parameter to model twin domains .
- Centrosymmetric Ambiguities : Apply Flack’s x parameter (superior to η for structures near centrosymmetry) to avoid false chirality assignments .
- Disorder Modeling : Implement restraints for flexible moieties (e.g., tert-butyl groups) using ISOR or SIMU commands in SHELXL .
Q. Table 2: SHELX Program Applications in Structural Analysis
| Program | Primary Use | Key Features | Reference |
|---|---|---|---|
| SHELXL | Refinement | Twin refinement, restraints | |
| SHELXD | Structure solution | Dual-space recycling for small molecules |
Advanced: What role does the Boc group play in modulating reactivity during peptide coupling, and how can side reactions be minimized?
Answer:
- Function : The Boc group protects the amine, preventing undesired nucleophilic attacks during carboxylic acid activation.
- Optimization Strategies :
Advanced: How can conformational dynamics of the hexahydrocyclopenta[d]isoxazole core impact biological activity in drug design?
Answer:
- Ring Puckering : The bicyclic core’s chair-boat transitions influence binding pocket compatibility. MD simulations or -NMR variable-temperature studies can map energy barriers .
- Bioactivity Correlation : Compare IC₅₀ values of conformationally restricted analogs (e.g., methyl-substituted derivatives) to identify pharmacophoric motifs .
Advanced: What methodologies resolve contradictions between computational and experimental spectroscopic data?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compare computed -NMR shifts with experimental data.
- Vibrational Analysis : Assign IR peaks using frequency scaling factors (0.96–0.98) to correct for anharmonicity .
- Crystallographic Validation : Cross-check computational bond lengths/angles with X-ray data to identify force field inaccuracies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
